molecular formula C8H7BrN2O B2617010 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1254163-78-4

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2617010
CAS No.: 1254163-78-4
M. Wt: 227.061
InChI Key: FMXFWGRGEVMWGL-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1254163-78-4) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol , this compound is characterized by a pyrrolopyridine scaffold substituted with methoxy and bromo functional groups . The bromine atom at the 4-position makes this molecule an excellent precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce complex structural diversity at this site . The 5-methoxy group can also serve as a key functional handle for further chemical modifications. This compound is a key synthetic intermediate in the development of biologically active molecules, and its scaffold is a privileged structure found in compounds investigated for various therapeutic areas . It is also available as a hydrochloride salt (CAS 1955554-89-8) for additional research applications . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFWGRGEVMWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-78-4
Record name 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriately substituted precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Structural Analogues in Pyrrolo[2,3-b]pyridine Series

Pyrrolo[2,3-b]pyridines are well-studied isomers with substituent variations. Key examples include:

Compound Name Substituents Synthesis Method Yield Key Applications/Findings Reference
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Br (C5), CH₃ (N1) Methylation of 5-bromo precursor 75% Intermediate for nitro derivatives
3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (6d) NO₂ (C3), 4-MeO-Ph (C5) Suzuki coupling 94% Anticancer activity studies
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Br (C5), Ph-ethynyl (C3) Sonogashira coupling 51% Kinase inhibitor scaffolds
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Br (C3), OMe (C5) Not specified N/A Research chemical

Comparison Insights :

  • Reactivity : Bromine at C4 in the target compound (vs. C5 in [2,3-b] isomers) may favor regioselective cross-coupling.
  • Biological Activity : Methoxy at C5 in both [2,3-c] and [2,3-b] scaffolds enhances solubility, but [2,3-c] derivatives like ABBV-744 show superior bromodomain selectivity .

Pyrrolo[2,3-c]pyridine Derivatives

Limited data exist for [2,3-c] isomers, but critical examples include:

Compound Name Substituents Synthesis Method Yield Key Applications/Findings Reference
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) OMe (C5), COOH (C2) Cyclization and hydrolysis 80% Intermediate for drug discovery
ABBV-744 Complex substituents Multi-step functionalization N/A BET bromodomain inhibitor (BD2-selective)

Comparison Insights :

  • Functionalization : The 4-bromo substituent in the target compound offers a handle for further derivatization, unlike 10c, which is pre-functionalized with a carboxylic acid.
  • Pharmacological Potential: ABBV-744 demonstrates that [2,3-c] scaffolds achieve higher selectivity in protein-binding domains compared to [2,3-b] analogues .

Substituent Effects on Reactivity and Bioactivity

  • Bromine Position :
    • C4-bromo ([2,3-c] series): Likely less sterically hindered than C5-bromo ([2,3-b]), enabling efficient coupling reactions.
    • C5-bromo ([2,3-b] series): Used in Suzuki couplings to introduce aryl groups (e.g., 6d, 94% yield) .
  • Methoxy vs. Methyl :
    • Methoxy improves solubility but may reduce metabolic stability compared to methyl groups (e.g., compound 22) .
  • Nitro vs. Amino: Nitro groups (e.g., 6d) are precursors for amino derivatives, critical in SAR studies for kinase inhibitors .

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (µg/mL)
4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine C₈H₆BrN₂O 241.05 2.1 ~50 (DMSO)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) C₈H₇BrN₂ 227.06 2.5 ~100 (DMSO)
3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (6d) C₁₄H₁₁N₃O₃ 269.26 3.0 ~20 (DMSO)

Biological Activity

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring fused with a pyrrole ring, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound acts as a kinase inhibitor, binding to the ATP-binding site of FGFRs and inhibiting their activity. This inhibition affects downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells .

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines . Its ability to target FGFRs is particularly relevant in the context of cancers where FGFR signaling is dysregulated.
  • Antimycobacterial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, although specific data on this activity for this compound is limited compared to other derivatives .
  • Anti-HIV Activity : Some derivatives of pyrrolo[3,4-c]pyridine have shown moderate activity against HIV-1 replication. While direct studies on this compound are scarce, its structural analogs suggest a potential for similar activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antitumor Studies : In vitro assays demonstrated that compounds with similar structures exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells . The most active derivatives had an EC50 value below 10 µM.
  • Kinase Inhibition : The compound has been explored for its ability to inhibit various kinases, including FGFRs. This inhibition leads to significant changes in cellular signaling pathways associated with cancer progression .

Comparison with Similar Compounds

A comparison of this compound with other related compounds highlights its unique characteristics:

Compound NameStructureBiological Activity
4-methoxy-1H-pyrrolo[2,3-b]pyridineStructureModerate anticancer activity
3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridineStructurePotential FGFR inhibitor
1H-pyrrolo[2,3-b]pyridine-4-carboxamideStructureAntimycobacterial properties

Q & A

Q. What in vitro assays are recommended to evaluate the pharmacokinetic potential of derivatives?

  • Methodology :
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

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